Ac-Asp-pNA

Description

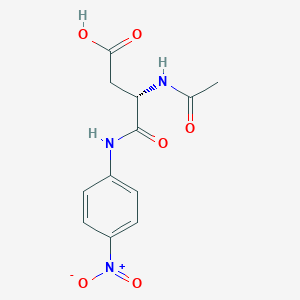

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFZGHQNCYTDG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428592 | |

| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41149-01-3 | |

| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Ac Asp Pna Derivatives

Solution-Phase Peptide Synthesis Approaches for Ac-Asp-pNA-based Substrates

Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. While solid-phase synthesis has largely superseded solution-phase methods for routine peptide synthesis, the latter remains valuable, particularly for the large-scale production of shorter peptides and for specific substrates like pNA derivatives. wikipedia.org A key challenge in solution-phase synthesis of peptide p-nitroanilides is the often poor solubility of intermediates and the difficulty in effectively coupling the peptide to the weakly nucleophilic pNA. nih.gov

Despite these challenges, solution-phase methods have been successfully employed for the synthesis of this compound-based substrates. One notable example is the gram-scale synthesis of the caspase-3/7 substrate Ac-DEVD-pNA. medchemexpress.cnresearchgate.netresearchgate.netnih.gov This protocol demonstrates the feasibility of preparing such substrates efficiently in solution. The synthesis of Ac-DEVD-pNA from C- to N-terminus involves coupling para-nitroaniline to Fmoc-Asp(Ot-Bu)-OH as the initial step. researchgate.netnih.gov This coupling can be achieved using reagents like POCl₃. researchgate.netnih.gov Subsequent amino acids are coupled iteratively using standard coupling reagents, such as PyBOP, followed by Fmoc deprotection steps. medchemexpress.cnresearchgate.netnih.gov The method highlights the use of precipitation-based purifications to simplify the process, leveraging the insolubility of the product in common solvents. researchgate.netnih.gov

This iterative coupling and deprotection strategy in solution allows for control over reagent stoichiometry, often using only slight excesses of amino acids (e.g., 1.1 equivalents), which is advantageous compared to the larger excesses typically required in solid-phase synthesis for complete coupling. nih.gov

Solid-Phase Peptide Synthesis Strategies for this compound-containing Peptides

Solid-phase peptide synthesis (SPPS) offers significant advantages for peptide assembly, including simplified purification by washing away excess reagents and byproducts from the solid support. wikipedia.org However, the incorporation of p-nitroaniline at the C-terminus in SPPS presents difficulties due to its low nucleophilicity and potential for poor coupling efficiency to the resin-bound peptide. nih.govacs.org

Several strategies have been developed to address these challenges in SPPS of peptide-pNA conjugates:

Late-Stage Oxidation of p-Aminoanilides: One approach involves synthesizing the peptide as a p-aminoanilide on the solid support, followed by mild oxidation of the p-amino group to a p-nitro group after cleavage from the resin. capes.gov.bracs.orgresearchgate.net This method typically utilizes a resin derivatized with para-phenylenediamine or a similar linker. acs.orgresearchgate.net The oxidation step can be carried out using reagents like potassium monosulfate and potassium monopersulfate (Oxone®). acs.orgresearchgate.net However, this method may not be suitable for peptides containing amino acids sensitive to oxidative conditions. acs.org

Using pNA Analogs Conjugated to Resin: Another strategy involves the use of resins pre-conjugated with a pNA analog that has improved coupling properties. For example, 5-amino-2-nitrobenzoic acid (Anb5,2) has been successfully coupled to resins like Wang or Rink Amide resin using coupling reagents such as TBTU in the presence of DMAP. nih.govresearchgate.net Peptide synthesis can then proceed using standard Fmoc chemistry on this modified resin. nih.gov This approach circumvents the issue of low pNA nucleophilicity during peptide elongation. nih.gov

Using Preformed Amino Acid p-Nitroanilides: Alternatively, preformed N-protected amino acid p-nitroanilides can be synthesized and then coupled to the growing peptide chain on the solid support. capes.gov.bracs.org This requires efficient methods for preparing the aminoacyl-pNA building blocks themselves. beilstein-journals.org

Utilizing Aryl Hydrazine (B178648) Resin: A more recent approach describes the use of an aryl hydrazine resin. acs.org After assembling the peptide as a hydrazide on the resin using Fmoc chemistry, mild oxidation of the peptide hydrazide resin yields a reactive acyl diazene. acs.org This activated species can then efficiently react with the weakly nucleophilic pNA to form the peptide p-nitroanilide. acs.org

Solid-phase methods, including those employing ultrasonic agitation, can offer faster coupling and deprotection times, potentially improving efficiency for peptide-pNA synthesis. researchgate.net

Strategies for Preparation of Gram-Scale Quantities of this compound Substrates

The demand for this compound and its peptide derivatives, particularly as substrates for high-throughput screening and various biochemical assays, necessitates efficient methods for their production on a larger scale, such as the gram scale. medchemexpress.cnnih.gov While SPPS is excellent for synthesizing peptides on a smaller scale, it can be less ideal for producing gram quantities due to the large excess of reagents often required and the limitations imposed by resin capacity. medchemexpress.cnnih.gov

Solution-phase synthesis has proven to be a viable and often more cost-effective strategy for preparing gram-scale quantities of this compound-based substrates. medchemexpress.cnnih.gov The previously mentioned protocol for the synthesis of Ac-DEVD-pNA is a prime example, specifically designed and demonstrated to yield over 1 gram of product. medchemexpress.cnresearchgate.netnih.gov This method leverages iterative solution-phase couplings with relatively low excesses of amino acids and utilizes precipitation for purification, making it suitable for larger-scale preparations. nih.gov The described procedure for Ac-DEVD-pNA synthesis can be scaled, and analogous strategies could potentially be applied to produce other peptide pNA substrates on a similar scale. researchgate.netresearchgate.netnih.gov

The choice between solution-phase and solid-phase synthesis for gram-scale production often depends on the specific peptide sequence, the required purity, and economic considerations. For relatively short and well-behaving sequences like Ac-DEVD-pNA, optimized solution-phase protocols can offer a rapid and cost-effective route to gram quantities. medchemexpress.cnnih.gov

Biochemical Characterization and Enzymatic Specificity of Ac Asp Pna Substrates

General Principles of Protease Cleavage at Aspartic Acid Residues using Ac-Asp-pNA-based Scaffolds

Proteases that cleave peptide bonds C-terminal to an aspartic acid residue are critical players in programmed cell death (apoptosis) and inflammation. The substrate specificity of these proteases is largely determined by the amino acid sequence immediately upstream (N-terminal) of the cleavage site. Synthetic peptides incorporating a specific recognition sequence linked to a reporter molecule are invaluable tools for studying the activity of these enzymes.

This compound (N-acetyl-aspartic acid-p-nitroanilide) based scaffolds serve as the foundational structure for a range of chromogenic substrates used to assay the activity of such proteases. In this system, a peptide sequence recognized by a specific protease is synthesized with an N-terminal acetyl group (Ac) for stability and a C-terminal p-nitroanilide (pNA) group. The peptide bond between the aspartic acid residue at the P1 position (the last amino acid in the recognition sequence) and the pNA moiety is the target for enzymatic cleavage.

Upon hydrolysis of this bond by the active protease, the colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA release, which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzymatic activity of the protease. This principle allows for a continuous and quantitative assessment of protease function in biochemical assays.

Substrate Specificity for Caspase Family Proteases

Caspases (cysteine-aspartic proteases) are a family of proteases that play essential roles in apoptosis and inflammation. They exhibit stringent substrate specificity, primarily recognizing tetrapeptide sequences.

Ac-DEVD-pNA is a widely used chromogenic substrate for the effector caspases, caspase-3 and caspase-7, which are key executioners of apoptosis. scbt.commedchemexpress.comscbt.com The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site in one of their natural substrates, poly(ADP-ribose) polymerase (PARP). cephamls.com Both caspase-3 and caspase-7 recognize and cleave the peptide bond C-terminal to the aspartic acid residue in the DEVD sequence. medchemexpress.comnih.gov The hydrolysis of Ac-DEVD-pNA releases p-nitroaniline, providing a colorimetric method to measure the activity of these caspases. medchemexpress.comnih.gov This substrate is extensively used to monitor caspase-3 and -7 activity in cell lysates and for high-throughput screening of potential inhibitors or activators of these enzymes. nih.govillinois.eduresearchgate.net

While Ac-DEVD-pNA is an excellent substrate for caspase-3 and -7, it can also be cleaved by other caspases, albeit with different efficiencies. For instance, it is also a substrate for caspase-1, caspase-4, and caspase-6, with Km values of 18 µM, 32 µM, and 180 µM, respectively. caymanchem.com However, it is not cleaved by caspase-2. caymanchem.com

Table 1: Specificity of Ac-DEVD-pNA for Various Caspases

| Caspase | Km (µM) |

| Caspase-1 | 18 |

| Caspase-2 | Not cleaved |

| Caspase-3 | 11 |

| Caspase-4 | 32 |

| Caspase-6 | 180 |

| Caspase-7 | 12 |

| Data sourced from Cayman Chemical. caymanchem.com |

The versatility of the Asp-pNA scaffold allows for the design of specific substrates for other caspases by altering the tetrapeptide recognition sequence.

Caspase-1: This inflammatory caspase preferentially cleaves substrates with the sequence Tyr-Val-Ala-Asp (YVAD) or Trp-Glu-His-Asp (WEHD). scbt.comtribioscience.comechelon-inc.com Consequently, Ac-YVAD-pNA and Ac-WEHD-pNA are selective chromogenic substrates for caspase-1. scbt.commedchemexpress.comsigmaaldrich.commedchemexpress.com Ac-WEHD-pNA can also serve as a substrate for caspase-4 and caspase-5. echelon-inc.commedchemexpress.comagscientific.com

Caspase-4: This caspase recognizes the sequence Leu-Glu-Val-Asp (LEVD). cephamls.comcephamls.com Ac-LEVD-pNA is therefore a suitable colorimetric substrate for assaying caspase-4 activity. cephamls.com

Caspase-8: As an initiator caspase in the extrinsic apoptotic pathway, caspase-8 recognizes the sequence Ile-Glu-Thr-Asp (IETD). tribioscience.cominnopep.com Ac-IETD-pNA is a specific chromogenic substrate used to measure the activity of caspase-8. tribioscience.comapexbt.comcephamls.com

Table 2: this compound-Based Substrates for Various Caspases

| Substrate | Target Caspase(s) |

| Ac-YVAD-pNA | Caspase-1 scbt.commedchemexpress.comcephamls.com |

| Ac-WEHD-pNA | Caspase-1, -4, -5 tribioscience.comechelon-inc.commedchemexpress.com |

| Ac-LEVD-pNA | Caspase-4 cephamls.comcephamls.com |

| Ac-IETD-pNA | Caspase-8 tribioscience.cominnopep.comcephamls.com |

| Ac-LEHD-pNA | Caspase-9 cephamlsi.com |

Specificity for Non-Caspase Proteases (e.g., Granzyme B)

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, which plays a crucial role in inducing apoptosis in target cells. Like caspases, Granzyme B is an aspartase, cleaving substrates after an aspartic acid residue. However, its preferred recognition sequence is Ile-Glu-Pro-Asp (IEPD). caymanchem.commedchemexpress.comechelon-inc.com

The synthetic substrate Ac-IEPD-pNA is a highly effective colorimetric substrate for Granzyme B. caymanchem.commedchemexpress.com The enzyme recognizes and cleaves the peptide bond after the aspartic acid in the IEPD sequence, releasing pNA. caymanchem.com The efficiency of cleavage is high, with a reported kcat/Km of 6.6 x 10⁴ M⁻¹s⁻¹. sigmaaldrich.com It is noteworthy that Ac-IEPD-pNA can also be cleaved by caspase-8, although it is considered an optimal substrate for Granzyme B. apexbt.comcaymanchem.com

The substrate specificity of Granzyme B is distinct from that of caspases like caspase-3 and -7, which prefer the DEVD sequence. researchgate.net This difference in substrate preference allows for the differential measurement of Granzyme B and caspase activity in biological samples. The optimal substrate sequence for Granzyme B has been determined to be Ile-Glu-Xaa-(Asp↓Xaa)-Gly, where cleavage occurs at the Asp-Xaa bond. nih.gov

Role of the p-Nitroanilide Moiety in Colorimetric Detection and Signal Generation

The p-nitroanilide (pNA) moiety is a chromogenic reporter group that is central to the utility of these synthetic protease substrates. ncats.iosigmaaldrich.com In the intact substrate, the pNA group is linked to the C-terminus of the peptide via an amide bond. This substrate is essentially colorless. taylorandfrancis.com

When a protease cleaves the peptide bond between the P1 aspartic acid residue and the pNA, free p-nitroaniline is released. nih.gov Liberated p-nitroaniline is a yellow-colored compound that exhibits a strong absorbance maximum at wavelengths around 380-410 nm. sigmaaldrich.comsigmaaldrich.comtaylorandfrancis.com The exact absorbance maximum can be influenced by the solution's ionic strength and composition. nih.govchemrxiv.org

The generation of this colored product allows for the continuous and quantitative monitoring of enzyme activity using a spectrophotometer or a microplate reader. cephamls.comcephamls.com The rate of the increase in absorbance at the appropriate wavelength is directly proportional to the rate of substrate hydrolysis and thus to the concentration of active enzyme in the sample. This simple and sensitive colorimetric detection method makes this compound based substrates powerful tools in biochemical research for studying protease activity. ncats.ionih.gov

Enzyme Kinetic Studies Utilizing Ac Asp Pna Substrates

Determination of Steady-State Kinetic Parameters (K_m, k_cat, k_cat/K_m) for Ac-Asp-pNA Substrates

Steady-state kinetic parameters, namely K_m, k_cat, and the specificity constant k_cat/K_m, are fundamental in characterizing the interaction between an enzyme and its substrate. These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation pnas.orgnih.gov.

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). It provides an estimate of the enzyme's affinity for the substrate; a lower K_m generally indicates higher affinity.

k_cat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. It reflects the catalytic efficiency of the enzyme.

k_cat/K_m (Specificity Constant): Represents the catalytic efficiency of an enzyme under subsaturating substrate conditions and is considered a measure of substrate specificity. A higher k_cat/K_m indicates greater catalytic efficiency for a particular substrate aklectures.com.

This compound and its peptide analogs terminating in pNA are commonly used to determine these parameters for enzymes like caspases and granzyme B, which cleave after specific aspartic acid residues echelon-inc.comglpbio.comsigmaaldrich.com. For instance, Ac-IEPD-pNA is a substrate for granzyme B and caspase-8, and its cleavage allows for the measurement of their activity glpbio.commedchemexpress.comcaymanchem.commedchemexpress.com. Ac-DEVD-pNA is a chromogenic substrate for caspase-3 and caspase-8 sigmaaldrich.comechemi.combiosynth.com. Studies using these substrates involve incubating the enzyme with varying concentrations of the pNA substrate and monitoring the increase in absorbance at 405 nm over time due to the release of pNA. The initial velocities obtained are then used to calculate the kinetic parameters.

While specific K_m, k_cat, and k_cat/K_m values for this compound itself across a range of enzymes were not extensively detailed in the search results, the methodology for determining these parameters using pNA-linked peptide substrates like Ac-IEPD-pNA and Ac-DEVD-pNA is well-established glpbio.comnih.govsigmaaldrich.com. The values obtained are enzyme-specific and depend on factors such as temperature, pH, and buffer composition.

pH Dependence of Enzymatic Activity with this compound Substrates

The enzymatic activity is significantly influenced by pH, as it affects the ionization states of amino acid residues in the enzyme's active site and the substrate, impacting substrate binding and catalysis. Studying the pH dependence of enzymatic activity with this compound or its analogs helps to understand the role of ionizable groups in the catalytic mechanism.

Research on enzymes that cleave pNA substrates has shown varied pH optima. For example, the activity of legumain, a cysteine protease, towards the substrate Ac-Tyr-Val-Ala-Asp-pNA exhibits a marked pH dependence, with the pH optimum influenced by the P1 residue of the substrate nih.govresearchgate.net. Studies on human complement factor B using an octapeptide pNA substrate (Ac-ASHLGLAR-pNA) revealed that non-physiological alkaline conditions strongly promoted substrate cleavage, suggesting a pH-accessible conformation critical for catalytic function uq.edu.au.

While direct data on the pH dependence specifically for this compound cleavage by a particular enzyme was not prominently found, the principle applies: the rate of hydrolysis of this compound by an aspartic acid-specific protease would be expected to show a pH profile reflecting the ionization states of the catalytic residues and the aspartic acid residue of the substrate at the active site. The release of pNA itself is reported to be independent of pH in the range of 4.0 to 7.5, which is advantageous for monitoring the reaction across this range nih.gov.

Kinetic Differentiation of Enzyme Active Sites Using this compound Analogs

This compound and its analogs, which are peptide sequences of varying lengths and amino acid compositions terminating in pNA, are powerful tools for kinetically differentiating the active sites of related enzymes or enzyme variants. By systematically altering the amino acid sequence preceding the Asp-pNA cleavage site, researchers can probe the substrate specificity and the nature of the enzyme's subsites (S1, S2, S3, etc.) that interact with the substrate's P1, P2, P3, etc., residues.

Different caspases, for example, have distinct substrate specificities, often recognized by specific tetrapeptide sequences followed by Asp. Ac-DEVD-pNA is a preferred substrate for caspase-3, while Ac-IETD-pNA is a substrate for caspase-8, and Ac-LEHD-pNA is a substrate for caspase-9 echelon-inc.comsigmaaldrich.comechemi.comcephamls.comcaymanchem.commedchemexpress.comcaymanchem.com. The variation in the peptide sequence directly impacts the binding affinity (reflected in K_m) and the catalytic rate (reflected in k_cat), allowing for the kinetic differentiation of these enzymes.

Studies using a panel of Ac-peptide-pNA substrates can reveal subtle differences in the active site architecture and preferences of enzymes. For instance, comparing the kinetic parameters (K_m, k_cat) of an enzyme with this compound versus an analog like Ac-Xaa-Asp-pNA (where Xaa is a different amino acid) can provide information about the enzyme's S2 subsite specificity. Further variations in the peptide sequence (e.g., Ac-Xaa-Yaa-Asp-pNA) can probe the S3 and S4 subsites. This approach has been used to characterize the substrate preferences of various proteases and to design more specific substrates or inhibitors uq.edu.au. The use of this compound and its analogs is crucial for understanding the precise molecular interactions that govern enzyme-substrate recognition and catalysis at the active site pnas.orgpnas.orgnih.govnih.govacs.orgacs.org.

Structure Activity Relationship Sar Investigations of Ac Asp Pna Analogs

Influence of N-Terminal Amino Acid Sequence on Enzyme Recognition and Catalysis with Ac-Asp-pNA Derivatives

The amino acid sequence preceding the scissile bond (the bond cleaved by the enzyme) in peptide substrates plays a critical role in enzyme recognition and the efficiency of catalysis. For proteases, these positions are typically denoted as P1, P2, P3, P4, etc., extending from the cleavage site towards the N-terminus. Correspondingly, the enzyme's binding site is composed of complementary subsites, S1, S2, S3, S4, and so on.

P1-P4 Tetrapeptide Sequence Determinants for Protease Specificity

The P1-P4 tetrapeptide sequence is a primary determinant of protease specificity. Different proteases exhibit distinct preferences for amino acids at these positions, which interact with the S1-S4 subsites of the enzyme. For this compound based substrates, the Asp residue is typically at the P1 position, interacting with the S1 subsite. This is particularly relevant for aspartic acid-specific proteases like caspases and granzyme B. researchgate.netnih.govnih.gov

Studies using libraries of peptide substrates, including those with a pNA leaving group, have been instrumental in profiling protease specificity. For instance, granzyme B, a serine protease, shows a distinct preference for aspartic acid at the P1 position. researchgate.netnih.gov Human granzyme B efficiently cleaves Ac-IEPD-pNA and, to a lesser extent, Ac-VEID-pNA, but not Ac-YVAD-pNA, indicating a favor for substrates with two negatively charged amino acids at the P1 and P3 positions. researchgate.net This highlights the importance of residues beyond P1 in determining cleavage efficiency.

Research on other proteases also emphasizes the significance of the P1-P4 sequence. For example, hepsin, a trypsin-like serine protease, shows strong preference for arginine at P1 and favors threonine, leucine, or asparagine at P2, glutamine or lysine (B10760008) at P3, and proline or lysine at P4. portlandpress.com Cleavage site mutants of single-chain hepatocyte growth factor with non-preferred sequences like DPGR↓VVNG or KQLQ↓VVNG were not processed by hepsin, illustrating the importance of P4-P1 residues for substrate specificity. portlandpress.com

Impact of Acyl Group Modifications on this compound Substrate Properties

The N-terminal acetyl group in this compound and its derivatives serves to protect the N-terminus and prevent non-specific reactions. glpbio.com Modifications to this acyl group can potentially influence the substrate's properties, including solubility, membrane permeability, and interactions with the enzyme's non-prime (P) side binding sites.

While the primary focus of SAR studies for protease substrates is often on the peptide sequence interacting with the enzyme's subsites, the nature of the N-terminal modification can also play a role. For instance, N-terminal acetylation is a common protein modification that neutralizes the positive charge of the free α-amino group and can influence protein stability, localization, and interactions. nih.gov In the context of peptide substrates, the acetyl group's relatively small and uncharged nature provides a defined N-terminus for the peptide chain.

Computational Approaches in Elucidating this compound SAR

Computational approaches play an increasingly important role in complementing experimental SAR studies of peptide substrates and enzyme interactions. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into the binding modes, interaction energies, and catalytic mechanisms. mdpi.comnih.govchem960.commdpi.comresearchgate.net

Computational studies can help to elucidate the structural basis for observed substrate specificity by predicting how different peptide sequences and modifications fit into the enzyme's active site and interact with specific residues in the binding subsites. core.ac.ukpnas.org For example, molecular docking can be used to estimate the binding affinity of different substrate analogs to a protease and identify key interactions that contribute to binding energy. mdpi.commdpi.com

Molecular dynamics simulations can provide information about the flexibility of the enzyme and the substrate, and how conformational changes might influence binding and catalysis, such as the induced fit mechanism observed for the S5 subsite of caspase-3. core.ac.ukresearchgate.net

Furthermore, computational methods, including machine learning and quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models that correlate structural features of substrates with their observed activity. rsc.orgeuropa.euacs.org These models can help prioritize the synthesis and experimental testing of new substrate analogs with desired properties. rsc.org

Computational studies have been applied to investigate the interactions of potential inhibitors and substrates with various proteases, including those relevant to diseases like SARS-CoV-2. mdpi.commdpi.com These studies can identify critical amino acid residues in the protease active site that interact with the substrate and contribute to binding affinity and specificity. mdpi.com

While direct computational studies specifically focused on a wide range of acyl group modifications of this compound are not extensively detailed in the provided snippets, computational methods are broadly applicable to investigate the impact of such modifications on substrate properties and enzyme interactions.

Data Table Example (Illustrative, based on snippet information):

| Substrate | Enzyme | Relative Activity (kcat/Km) | Key P-Site Interactions | Citation |

| Ac-IEPD-pNA | Human GzmB | High | Favored by negatively charged P1 and P3. | researchgate.net |

| Ac-VEID-pNA | Human GzmB | Lower | Less efficiently cleaved than Ac-IEPD-pNA. | researchgate.net |

| Ac-YVAD-pNA | Human GzmB | Not cleaved | Not cleaved, despite P1 Asp. | researchgate.net |

| Ac-VDVAD-pNA | Caspase-3 | More efficient hydrolysis | Hydrophobic P5 Val interacts with S5 subsite. | core.ac.ukrcsb.org |

| Ac-LDVAD-pNA | Caspase-3 | More efficient hydrolysis | Hydrophobic P5 Leu interacts with S5 subsite. | core.ac.ukrcsb.org |

| Ac-DVAD-pNA | Caspase-3 | Less efficient hydrolysis | Absence of hydrophobic P5 results in lower efficiency. | core.ac.ukrcsb.org |

| Ac-VDVAD-pNA | Caspase-7 | Less efficient hydrolysis | Different S5 selectivity compared to Caspase-3. | rcsb.org |

| Ac-LDVAD-pNA | Caspase-7 | Less efficient hydrolysis | Different S5 selectivity compared to Caspase-3. | rcsb.org |

| Ac-DEVD-pNA | Caspase-3 | High | P1 Asp required by S1. P2 small hydrophobic preferred. P3 can be hydrophilic or hydrophobic. | core.ac.uksigmaaldrich.com |

Note: The "Relative Activity" values are illustrative based on descriptions in the snippets (e.g., "efficiently," "less efficiently") and not precise numerical data unless explicitly provided and comparable across entries.

Methodological Applications of Ac Asp Pna in Research

Development and Optimization of Spectrophotometric Assays using Ac-Asp-pNA

Spectrophotometric assays utilizing this compound substrates are a cornerstone for measuring protease activity in diverse biological contexts. The principle relies on the enzymatic cleavage of the substrate, releasing pNA, which absorbs light strongly at a specific wavelength, typically around 405 nm. sigmaaldrich.comechelon-inc.commerckmillipore.comsigmaaldrich.com The increase in absorbance over time is directly proportional to the rate of the enzymatic reaction and, thus, the protease activity. sigmaaldrich.comcephamls.comcreative-biolabs.com

Optimization of these assays involves determining the optimal conditions for enzyme activity, including buffer composition, pH, temperature, and substrate concentration. sigmaaldrich.com Researchers often establish a calibration curve using known concentrations of free pNA to accurately quantify the amount of pNA released during the assay. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Colorimetric Measurement and Quantification of Protease Activity

Colorimetric measurement using this compound substrates provides a straightforward and sensitive method for quantifying protease activity. The intensity of the yellow color produced by the released pNA is directly proportional to the amount of substrate cleaved. sigmaaldrich.com This allows for the determination of enzyme kinetics, including parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). For example, Ac-DEVD-pNA has a reported Km of 9.7 µM for caspase-3. merckmillipore.com

The assay can be performed using a spectrophotometer for larger volumes or, more commonly, in multi-well plates read by an ELISA reader for higher throughput. sigmaaldrich.comcephamls.comsigmaaldrich.com The absorbance at 405 nm is monitored over time, and the rate of increase in absorbance is used to calculate enzyme activity. sigmaaldrich.comsigmaaldrich.com One unit of caspase-3 activity, for instance, is defined as the amount of enzyme that cleaves 1.0 µmol of Ac-DEVD-pNA per minute under specific conditions. sigmaaldrich.com

High-Throughput Screening (HTS) Assay Formats Employing this compound

The adaptability of colorimetric assays using this compound to multi-well plate formats makes them highly suitable for high-throughput screening (HTS). merckmillipore.comsigmaaldrich.comresearchgate.net HTS allows for the rapid screening of large libraries of compounds to identify potential protease inhibitors or activators. nih.govplos.orgnih.govacs.org Miniaturization of the assay to 96-well or even 384-well plates significantly increases the number of samples that can be processed simultaneously, reducing reagent costs and time. sigmaaldrich.complos.org

Automated liquid handling systems and plate readers are integral to HTS workflows utilizing this compound substrates. nih.gov The consistent and quantifiable signal generated upon substrate cleavage enables robust data collection and analysis for identifying hits in screening campaigns. plos.org This is particularly valuable in drug discovery efforts targeting proteases involved in various diseases. nih.govchemimpex.com

Application in In Vitro Cell and Biochemical Model Systems

This compound substrates are widely applied in various in vitro model systems to study protease activity in controlled environments, ranging from simplified cell-free extracts to more complex cell-based assays and disease models. nih.govnih.govnih.govrsc.org

Cell-Free Enzyme Assays with this compound

Cell-free enzyme assays provide a simplified system to study the direct interaction between a purified protease and its this compound substrate without the complexities of a cellular environment. nih.govpnas.org These assays are crucial for determining the kinetic parameters of the enzyme, evaluating the potency of inhibitors, and understanding the basic mechanisms of protease activity. sigmaaldrich.com

In a typical cell-free assay, purified protease is incubated with the specific this compound substrate in a reaction buffer under optimized conditions. sigmaaldrich.compnas.org The release of pNA is monitored spectrophotometrically, allowing for real-time measurement of enzyme activity. sigmaaldrich.compnas.org This approach is fundamental for initial characterization of protease function and the effects of modulating compounds. nih.gov

Cell-Based Assays for Intracellular Protease Activity using this compound

Cell-based assays using cell-permeable this compound substrates allow for the measurement of intracellular protease activity within living or lysed cells. nih.govnih.gov These assays provide a more physiologically relevant context compared to cell-free systems. Cells undergoing processes like apoptosis, where caspases are activated, can be lysed, and the protease activity in the cell extract can be measured using appropriate this compound substrates like Ac-DEVD-pNA for caspase-3. sigmaaldrich.compnas.orgnih.gov

Protocols for cell-based assays typically involve inducing the desired cellular process (e.g., apoptosis), lysing the cells to release intracellular contents, and then incubating the cell lysate with the this compound substrate. sigmaaldrich.comnih.gov The resulting pNA release is then measured spectrophotometrically. sigmaaldrich.comnih.gov This allows researchers to assess changes in protease activity in response to various stimuli or treatments. pnas.orgnih.gov

Integration into Complex In Vitro Disease Models for Pathway Analysis

This compound substrates can be integrated into more complex in vitro disease models to investigate the role of specific proteases in disease progression and to evaluate potential therapeutic interventions. While the search results did not directly provide examples of this compound being used within complex 3D organoid or lung-on-a-chip models, the principle of using chromogenic substrates to monitor protease activity is applicable. nih.govfrontiersin.org

In models simulating conditions like bacterial pneumonia or neurodegenerative diseases where protease activity is altered, measuring the activity of relevant caspases or other proteases using this compound substrates in cell lysates or conditioned media from these models can provide insights into disease mechanisms and treatment efficacy. echelon-inc.comnih.govnih.govnih.govechelon-inc.comechelon-inc.com For example, caspase activity is implicated in neurodegenerative disorders like Alzheimer's and Huntington's disease, and this compound substrates for specific caspases could be used to monitor their activity in relevant cell or tissue models derived from these conditions. echelon-inc.comnih.govechelon-inc.comechelon-inc.com The use of these substrates in conjunction with advanced in vitro models contributes to a more comprehensive understanding of disease pathways and the identification of therapeutic targets. nih.govrsc.orgfrontiersin.org

Contribution of Ac Asp Pna to Understanding Biological Processes

Elucidation of Programmed Cell Death Pathways (Apoptosis) through Caspase Activity Monitoring with Ac-Asp-pNA

Programmed cell death, or apoptosis, is a fundamental biological process essential for development, tissue homeostasis, and defense against disease. Caspases, a family of cysteine proteases, are key執行者 (executioners) of apoptosis. Caspases are characterized by their requirement for an aspartic acid residue at the P1 position of their substrates and their active site cysteine. glpbio.com The activation of specific caspases is a hallmark of apoptosis.

This compound, particularly in the form of Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-pNA), is a widely used colorimetric substrate for monitoring the activity of caspase-3, a critical effector caspase in the apoptotic pathway. glpbio.comechelon-inc.comsigmaaldrich.comajol.info Caspase-3 is rapidly activated during apoptosis and cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP). echelon-inc.comsigmaaldrich.comajol.infoechelon-inc.com The cleavage of Ac-DEVD-pNA by activated caspase-3 releases pNA, allowing for a simple and quantitative measure of caspase-3 activity. echelon-inc.comsigmaaldrich.com This has been instrumental in studying the mechanisms of apoptosis induction by various stimuli and in evaluating the efficacy of pro-apoptotic agents.

Research findings using Ac-DEVD-pNA have demonstrated increased caspase-3 activity during induced apoptosis in various cell lines. For example, studies evaluating the pro-apoptotic effects of compounds have shown a dose- and time-dependent increase in the cleavage of Ac-DEVD-pNA, correlating with the induction of apoptosis. ajol.info The use of caspase inhibitors, such as Ac-DEVD-CHO, alongside Ac-DEVD-pNA assays helps confirm that the observed pNA release is specifically due to caspase-3 activity. ajol.info

While Ac-DEVD-pNA is a primary substrate for caspase-3, other pNA-conjugated peptides with different amino acid sequences are used to monitor the activity of other caspases involved in apoptosis. For instance, Ac-IETD-pNA is a substrate for caspase-8, an initiator caspase in the death receptor pathway of apoptosis. medchemexpress.comglpbio.com Ac-LEHD-pNA is a substrate for caspase-9, an initiator caspase in the mitochondrial pathway of apoptosis. cephamls.com Ac-VEID-pNA is a substrate for caspase-6, involved in the execution phase of apoptosis and implicated in neurodegenerative disorders. echelon-inc.com Ac-YVAD-pNA is a substrate for caspase-1, which is involved in both apoptosis and inflammation. cephamls.com

These substrates, including those based on the this compound structure or related aspartate-directed cleavage sites, have been crucial in dissecting the complex cascade of caspase activation during apoptosis, identifying key regulatory points, and understanding how this process is dysregulated in various diseases.

Investigation of Inflammatory Responses and Related Proteases using this compound Substrates

Proteases play significant roles in inflammatory responses, mediating the processing of pro-inflammatory cytokines and the activation of signaling pathways. While caspases are well-known for their role in apoptosis, some caspases, particularly caspase-1, are also central to inflammation, specifically in the process of pyroptosis and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. glpbio.comechelon-inc.com

Ac-YVAD-pNA is a colorimetric substrate for caspase-1, also known as Interleukin-1β converting enzyme (ICE). cephamls.com Caspase-1 cleaves substrates after an aspartic acid residue and preferentially recognizes the YVAD sequence. cephamls.com Monitoring caspase-1 activity using Ac-YVAD-pNA allows researchers to study the activation of the inflammasome, a multiprotein complex that promotes the maturation of pro-inflammatory cytokines.

Other caspases, such as caspase-4 and caspase-5 in humans, have also been implicated in inflammatory responses and innate immunity. echelon-inc.comechelon-inc.com Ac-LEVD-pNA is a colorimetric substrate for caspase-4, which prefers the sequence Leu-Glu-Val-Asp. echelon-inc.com Ac-WEHD-pNA can act as a substrate for caspase-4, caspase-5, and caspase-14. echelon-inc.com The use of these pNA-conjugated substrates helps in understanding the specific roles of these caspases in different inflammatory conditions and their interactions with other components of the immune system.

Beyond caspases, other proteases are involved in inflammation. While this compound specifically refers to the acetylated aspartyl-pNA structure, the principle of using pNA-conjugated peptides to monitor protease activity extends to other proteases involved in inflammation, such as neutrophil serine proteases like Proteinase 3, which can cleave substrates containing aspartic acid. researchgate.netmdpi.com Although this compound itself might not be a direct substrate for all inflammatory proteases, the methodology it represents is broadly applicable in this field.

Research in Disease Pathogenesis and Therapeutic Target Identification

Understanding the role of proteases, particularly caspases, in disease pathogenesis is crucial for identifying potential therapeutic targets. This compound and related substrates are valuable tools in this research area, allowing for the assessment of protease activity in disease models and clinical samples.

Dysregulation of apoptosis is a hallmark of cancer, where cancer cells often evade programmed cell death, contributing to tumor growth and resistance to therapy. ajol.info Caspase-3 is a key executioner caspase in many apoptotic pathways, and its activity is often suppressed or deficient in cancer cells. glpbio.com

Ac-DEVD-pNA assays are extensively used in cancer research to:

Evaluate the efficacy of potential chemotherapeutic agents that aim to induce apoptosis in cancer cells. ajol.infobiosynth.com An increase in caspase-3 activity, measured by the cleavage of Ac-DEVD-pNA, indicates that a compound is effectively triggering the apoptotic pathway. ajol.info

Study the mechanisms of drug resistance in cancer. By comparing caspase-3 activity in drug-sensitive and drug-resistant cancer cells using Ac-DEVD-pNA, researchers can determine if impaired apoptosis signaling contributes to resistance. echelon-inc.com

Identify and characterize novel pro-apoptotic compounds. High-throughput screening assays using Ac-DEVD-pNA can be employed to screen libraries of compounds for their ability to activate caspase-3. researchgate.netnih.gov

Investigate the role of caspase-3 in different types of cancer. Studies have linked caspase-3 activity to the development and progression of various cancers, including breast cancer and ovarian cancer. glpbio.com

Research has shown that certain compounds can induce apoptosis in cancer cells by activating caspase-3, as evidenced by increased Ac-DEVD-pNA cleavage. ajol.infobiosynth.com For example, terpenoids isolated from Ceriops tagal were found to activate caspase-3 in cancer cells, leading to the cleavage of Ac-DEVD-pNA. ajol.info This highlights the utility of Ac-DEVD-pNA assays in identifying potential anti-cancer agents that target the apoptotic pathway. ajol.info

Furthermore, caspase-3 itself is being explored as a therapeutic target in cancer. Inhibitors of caspase-3 are being investigated to potentially protect healthy cells from unwanted apoptosis during chemotherapy, while activators of caspase-3 are being studied to promote cancer cell death. glpbio.com Ac-DEVD-pNA assays are essential for evaluating the activity of these modulators.

Neurodegenerative diseases, such as Alzheimer's disease, Huntington's disease, and Parkinson's disease, are characterized by progressive neuronal dysfunction and loss. Apoptosis is believed to play a role in the pathogenesis of some of these conditions. Caspases, particularly caspase-3 and caspase-6, have been implicated in the neuronal cell death observed in neurodegenerative disorders. glpbio.comechelon-inc.comechelon-inc.com

Ac-DEVD-pNA has been used to assess caspase-3 activity in models of neurodegenerative diseases, providing insights into the extent of apoptosis occurring in affected neuronal populations. glpbio.comechelon-inc.com Elevated caspase-3 activity has been observed in some neurodegenerative conditions, suggesting that targeting caspase-3 might be a potential therapeutic strategy. glpbio.comechelon-inc.com

Ac-VEID-pNA, a substrate for caspase-6, is also relevant in this context, as caspase-6 has been implicated in the cleavage of proteins involved in neurodegenerative diseases, such as the mutated huntingtin protein in Huntington's disease and the amyloid precursor protein in Alzheimer's disease. echelon-inc.com Monitoring caspase-6 activity using Ac-VEID-pNA helps researchers understand its contribution to neuronal damage.

While the role of caspases in neurodegenerative diseases is complex and can vary depending on the specific condition and stage, this compound and related substrates provide valuable tools for investigating the involvement of apoptosis and caspase activity in these devastating disorders. glpbio.comechelon-inc.com

Biomarker Discovery and Validation Utilizing this compound for Protease Activity Profiling

Changes in protease activity can serve as biomarkers for various diseases, reflecting underlying pathological processes. Profiling the activity of specific proteases in biological samples, such as serum, plasma, or tissue lysates, can aid in disease diagnosis, prognosis, and monitoring treatment response.

This compound and a panel of other pNA-conjugated peptide substrates can be used to create protease activity profiles. By measuring the cleavage of these substrates in biological samples, researchers can determine the activity levels of specific caspases and other proteases. This approach has the potential for biomarker discovery and validation.

For example, altered caspase-3 activity, measured using Ac-DEVD-pNA, could potentially serve as a biomarker for certain cancers or neurodegenerative conditions. glpbio.com Similarly, changes in the activity of inflammatory caspases, assessed with substrates like Ac-YVAD-pNA or Ac-LEVD-pNA, might indicate the presence and severity of inflammatory diseases. cephamls.comechelon-inc.com

Future Directions and Advanced Research Perspectives on Ac Asp Pna

Development of Next-Generation Ac-Asp-pNA Probes with Enhanced Specificity and Sensitivity

While this compound is a valuable tool, enhancing the specificity and sensitivity of caspase activity detection remains an active area of research. Future directions involve modifying the this compound structure or developing novel probes based on similar principles to achieve greater selectivity for specific caspases and lower detection limits.

One approach to enhancing specificity involves modifying the peptide sequence recognized by the caspase. Although this compound contains a single aspartic acid residue, caspases typically recognize a tetrapeptide sequence preceding the cleavage site. bosterbio.com Developing probes with optimized tetrapeptide sequences conjugated to the pNA leaving group could improve specificity for particular caspases beyond caspase-3. Research into caspase substrates has shown that even small changes in the peptide sequence can significantly alter cleavage efficiency and specificity. plos.org

Increasing sensitivity is another critical aspect. This could involve developing probes that yield a stronger signal upon cleavage or utilizing more sensitive detection methods. While colorimetric detection of pNA at 405 nm is standard, exploring fluorogenic or luminescent leaving groups could offer increased sensitivity, allowing for the detection of lower caspase activity levels. researchgate.net Advances in fluorescent probes, including those with aggregation-induced emission (AIE) properties, are being explored for enhanced protein imaging and detection, which could potentially be adapted for caspase activity assays. researchgate.net

Furthermore, the development of "activatable" probes that only generate a signal upon interaction with the target enzyme in a specific cellular environment could improve the signal-to-noise ratio and enhance sensitivity in complex biological samples. nih.gov

Integration of this compound Assay Data with Multi-Omics Approaches for Systems Biology

Integrating data obtained from this compound-based caspase activity assays with multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful avenue for a more comprehensive understanding of biological systems and disease processes. frontiersin.orgnih.govnih.govmdpi.combioscipublisher.com

Caspase activity, as measured by this compound cleavage, represents a functional endpoint of complex cellular signaling pathways. By correlating caspase activity data with changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics), researchers can gain deeper insights into the regulatory networks that govern apoptosis and other caspase-mediated events. frontiersin.orgnih.gov

For example, altered caspase activity detected using this compound could be linked to specific genetic variations (genomics), changes in the expression of genes encoding caspases or their regulators, post-translational modifications of caspase proteins, or alterations in metabolic pathways that influence cell death. frontiersin.orgnih.govbioscipublisher.com This integrated approach can help identify novel biomarkers, therapeutic targets, and a more complete picture of disease pathogenesis. bioscipublisher.com

Challenges in multi-omics integration include managing and analyzing large, diverse datasets. frontiersin.orgnih.gov However, advancements in bioinformatics tools, machine learning algorithms, and systems biology approaches are facilitating the integration and interpretation of these complex datasets. nih.govbioscipublisher.com

Potential for Automated and Miniaturized this compound-based Assay Systems

The development of automated and miniaturized assay systems utilizing this compound could significantly increase throughput, reduce sample and reagent consumption, and improve assay reproducibility. This is particularly relevant for high-throughput screening in drug discovery and for applications requiring rapid or point-of-care analysis. nih.gov

Miniaturization can involve adapting the this compound assay to microplate formats (e.g., 96-well, 384-well plates) or microfluidic devices. bosterbio.comnih.govresearchgate.net Microfluidic systems offer advantages such as reduced sample volumes, faster reaction times, and the ability to integrate multiple assay steps on a single chip. researchgate.net

Automation can be applied to various stages of the assay, including liquid handling (sample dispensing, reagent addition), incubation, and signal detection. Automated plate readers are commonly used for measuring pNA absorbance in microplate formats. bosterbio.com More advanced automated systems could incorporate sample preparation steps and data analysis, leading to fully integrated, walk-away systems. researchgate.net

The potential benefits of automated and miniaturized this compound assays include:

Increased throughput: Enabling the screening of large libraries of compounds or multiple experimental conditions simultaneously. nih.gov

Reduced cost: Lowering consumption of expensive reagents and biological samples.

Improved reproducibility: Minimizing variability associated with manual handling.

Faster time to results: Streamlining the assay workflow.

While challenges exist in adapting biochemical assays to miniaturized and automated platforms, ongoing advancements in robotics, microfluidics, and detection technologies are paving the way for the wider adoption of such systems for this compound-based caspase activity measurements. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing Ac-Asp-pNA synthesis protocols?

- Methodological Answer : Prioritize control variables (e.g., reaction temperature, solvent purity) and dependent variables (e.g., yield, purity) during synthesis. Use factorial designs to test interactions between variables, and validate results with triplicate runs to ensure reproducibility. Include negative controls (e.g., omitting substrate) to rule out non-enzymatic hydrolysis . Analytical techniques like HPLC or mass spectrometry should confirm compound identity and purity, with calibration curves for quantification .

Q. How can researchers validate the enzymatic activity of this compound in protease assays?

- Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) to align with target protease kinetics. Use a microplate reader to monitor p-nitroaniline (pNA) release at 405 nm. Normalize activity measurements against a positive control (e.g., known protease inhibitor) and blank (substrate-only) to minimize background interference. Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten nonlinear regression .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store lyophilized this compound in desiccated, light-protected containers at -20°C. For dissolved substrates, prepare aliquots in buffered solutions (pH 7-8) and avoid freeze-thaw cycles. Conduct stability tests via repeated HPLC analysis over time to detect degradation products .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data when using this compound across different protease studies?

- Methodological Answer : Investigate potential sources of variability:

- Experimental : Compare buffer systems (e.g., Tris vs. phosphate) and ionic strength effects on enzyme-substrate interactions.

- Instrumental : Calibrate spectrophotometers for wavelength accuracy and path-length consistency.

- Contextual : Review enzyme source (e.g., recombinant vs. native) and post-translational modifications affecting activity. Use meta-analysis tools to quantify heterogeneity across studies .

Q. What strategies improve the reliability of this compound-based assays in complex biological matrices (e.g., serum, tissue lysates)?

- Methodological Answer : Implement pre-treatment steps to reduce interference:

- Sample filtration (0.22 µm) to remove particulates.

- Protease inhibitor cocktails to block endogenous proteases.

- Standard addition method : Spike known this compound concentrations into matrices to calculate recovery rates and adjust for matrix effects .

Q. How can computational modeling enhance the interpretation of this compound kinetic data?

- Methodological Answer : Employ tools like COPASI or KinTek Explorer to simulate enzyme kinetics under varying conditions. Compare experimental data with model predictions to identify non-Michaelis-Menten behavior (e.g., substrate inhibition). Validate models using Bayesian statistical frameworks to estimate parameter uncertainty .

Data Management & Ethical Compliance

Q. What are the key ethical and reproducibility guidelines for publishing this compound research?

- Methodological Answer :

- Data transparency : Share raw kinetic datasets and HPLC chromatograms in public repositories (e.g., Zenodo) with DOI links.

- Ethical reporting : Disclose conflicts of interest (e.g., commercial substrate suppliers) and adhere to journal-specific guidelines for chemical safety and animal/human subject protocols .

Conflict Resolution in Literature

Q. How to reconcile discrepancies between this compound activity reported in historical vs. contemporary studies?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.